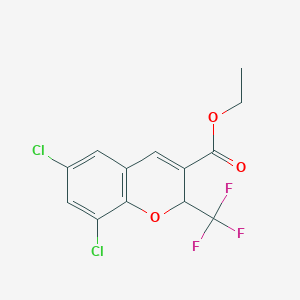
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H4Cl2F3NO . It has a molecular weight of 282.05 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4Cl2F3NO/c11-4-1-5-7 (17)3-8 (10 (13,14)15)16-9 (5)6 (12)2-4/h1-3H, (H,16,17) .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 365.7±37.0 °C and a predicted density of 1.633±0.06 g/cm3 . It has a pKa value of 5.81±0.40 (Predicted) . The compound should be stored at 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
The compound serves as a key intermediate in the synthesis of a variety of fluorinated chromenes and coumarins, which are of interest due to their potential applications in organic electronics, as fluorophores, and in medicinal chemistry. For instance, Chizhov et al. (2008) describe a method for synthesizing 4-unsubstituted 3-(trifluoroacetyl)coumarins through the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by chromene-coumarin recyclization, highlighting the compound's utility in creating fluorinated coumarins with potential applications in drug design and material science (Chizhov et al., 2008). Additionally, Duan et al. (2013) developed a convenient one-pot synthesis method for trifluoromethylated tetrahydrobenzo[g]chromene derivatives from similar starting materials, showcasing the compound's versatility in synthesizing complex structures with potential applications in materials science and pharmacology (Duan et al., 2013).
Antimicrobial and Anticorrosive Applications
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate derivatives have been studied for their potential antimicrobial properties. Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives with notable in vitro antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Ghashang et al., 2013). In the realm of materials science, Shcherbakov et al. (2014) explored the synthesis of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, which exhibited efficient inhibition of hydrochloric acid corrosion of mild steel, suggesting applications in corrosion prevention (Shcherbakov et al., 2014).
Catalysis and Organic Synthesis
The utility of ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate extends into catalysis and further organic synthesis applications. For example, novel synthesis methods have been developed to create 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives, showcasing the compound's role in producing structures with potential cytotoxic activity against cancer cell lines, thus offering a pathway for the development of new anticancer agents (Reddy et al., 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3O3/c1-2-20-12(19)8-4-6-3-7(14)5-9(15)10(6)21-11(8)13(16,17)18/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTSKLUKUQXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

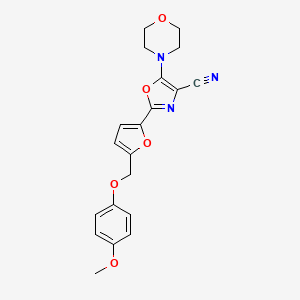

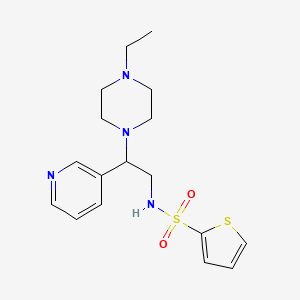

![(2R,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester](/img/structure/B2702607.png)

![Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702609.png)
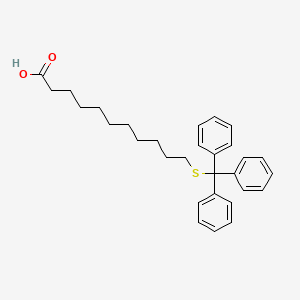
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)
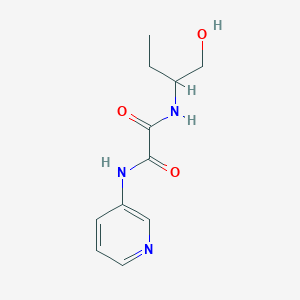
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2702617.png)
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)

